ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is known for its remarkable biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive actions . The structure of this compound consists of a central pyrimidine ring fused to a thiazole ring, with various substituents including benzyl, carboxylate, methyl, phenyl, and oxy groups .
Preparation Methods
The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, fused sodium acetate, glacial acetic acid, acetic anhydride, and benzaldehyde . The reaction mixture is refluxed for 3 hours, cooled, and then poured into cold water to obtain the desired product .
Chemical Reactions Analysis
Ethyl 2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various electrophilic reagents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds . In biology and medicine, it exhibits significant anticancer and anti-inflammatory activities . It has been tested against a diverse panel of cultured human tumor cell lines and has shown promising results . Additionally, it has been used in the study of crystal structures and molecular interactions .
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets and pathways . The compound exerts its effects by binding to specific receptors and enzymes, thereby modulating their activity . This interaction leads to the inhibition of cancer cell proliferation and the reduction of inflammation .
Comparison with Similar Compounds
Ethyl 2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the biological activities it exhibits . Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate and 2-substituted thiazolo[3,2-a]pyrimidine derivatives . These compounds also exhibit significant biological activities, but the specific substituents and their arrangement in the molecular structure contribute to the unique properties of each compound .
Properties
Molecular Formula |
C25H24N2O5S |
---|---|
Molecular Weight |
464.5g/mol |
IUPAC Name |
ethyl (2Z)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H24N2O5S/c1-5-32-24(29)21-15(2)26-25-27(22(21)17-11-12-18(30-3)19(14-17)31-4)23(28)20(33-25)13-16-9-7-6-8-10-16/h6-14,22H,5H2,1-4H3/b20-13- |
InChI Key |
IGCZMBBUSGRFMN-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=CC=C4)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.